3-Hydroxy-11-methyltridecanoic acid
Description
Properties
CAS No. |
122751-75-1 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
3-hydroxy-11-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-3-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
InChI Key |
UCYIXWXFFDEQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methyltridecanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acids with formaldehyde, followed by hydrolysis to yield the desired hydroxy acid . Another method includes the selective synthesis from xenobiotic acyl-coenzyme A thioesters, which are important for developing bioanalytical methods and evaluating chemical reactivity .
Industrial Production Methods
Industrial production of 3-Hydroxy-11-methyltridecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-11-methyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-11-methyltridecanoic acid, while reduction may produce 3-hydroxy-11-methyltridecanol.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that branched-chain fatty acids, including 3-hydroxy-11-methyltridecanoic acid, exhibit significant anti-inflammatory effects. A study demonstrated that a 1% solution of isomyristic acid (related compound) in peanut oil showed marked anti-inflammatory properties in animal models. This suggests potential therapeutic uses in treating inflammatory diseases .
Cholesterol-Lowering Effects
Branched fatty acids have been linked to cardiovascular health. They may help lower cholesterol levels and improve lipid profiles. The mechanism involves the modulation of lipid metabolism pathways, which could be beneficial in developing treatments for hyperlipidemia and related conditions .
Cosmetic Applications
Skin Care Formulations
Hydroxy acids are widely used in cosmetic formulations for their exfoliating properties. 3-Hydroxy-11-methyltridecanoic acid can be utilized in products aimed at treating photoaging and acne due to its ability to enhance skin cell turnover and improve overall skin texture .
Mechanisms of Action
The action of hydroxy acids involves the breakdown of the bonds between dead skin cells, promoting their removal and allowing healthier skin to surface. This property is critical in formulations designed for both aesthetic and therapeutic purposes .
Material Science Applications
Biodegradable Polymers
Recent advancements have explored the incorporation of 3-hydroxy-11-methyltridecanoic acid into biodegradable polyesters. These materials demonstrate enhanced thermal stability and sustainability, making them suitable for environmentally friendly applications . The copolymers derived from this fatty acid exhibit good stability against thermal degradation and have been tested for their biodegradability in various environments .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory treatments | Modulation of inflammatory pathways |
| Cholesterol-lowering | Improvement of lipid metabolism | |
| Cosmetics | Skin care formulations | Exfoliation and enhancement of skin texture |
| Material Science | Biodegradable polymers | Enhanced thermal stability and environmental safety |
Case Study: Anti-inflammatory Effects
A study involving the administration of branched-chain fatty acids showed significant reduction in inflammation markers in rat models. The findings suggest that these compounds could be developed into effective anti-inflammatory medications .
Case Study: Biodegradable Polyesters
Research on copolymers containing 3-hydroxy-11-methyltridecanoic acid indicated successful degradation by soil bacteria, highlighting its potential as a sustainable material choice for various applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-11-methyltridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and organism involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Lipopeptides
HTDA is compared below with related hydroxy-methyl-substituted fatty acids found in bioactive lipopeptides:
Key Observations :
- Chain Length and Methyl Branching: HTDA’s 13-carbon backbone distinguishes it from shorter analogs like 3-hydroxy-10-methylundecanoic acid (C11) and longer variants like 11-hydroxyheptadecanoic acid (C17; with an acetyl group at position 8) .
- Methyl Group Position : The methyl group at position 11 in HTDA contrasts with the dual methyl groups at positions 8 and 10 in gageotetrin A’s fatty acid. This difference may influence spatial packing in bacterial membranes, affecting antimicrobial efficacy .
Functional Comparison with Non-Lipopeptide Fatty Acids
- 11-Methyldodecanoic Acid (C₁₃H₂₆O₂): Lacks the hydroxyl group, reducing polarity and membrane-disruptive capacity compared to HTDA .
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